molecular formula C12H7ClF3NO2 B1395544 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol CAS No. 477864-71-4

6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol

Cat. No.: B1395544
CAS No.: 477864-71-4
M. Wt: 289.64 g/mol
InChI Key: UDXLBWATOSGLQT-UHFFFAOYSA-N
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Description

6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a trifluoromethyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol typically involves multiple steps, starting with the preparation of the pyridine core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated pyridine with a trifluoromethyl-substituted boronic acid under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for various substrates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, leading to the development of new drugs and therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can modulate signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

  • 2-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol

  • 6-Chloro-5-(2-(trifluoromethyl)phenyl)-2,4-pyridinediol

  • 6-Chloro-5-(4-(trifluoromethyl)phenyl)-2,4-pyridinediol

Uniqueness: 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the trifluoromethyl group at the meta position of the phenyl ring is particularly significant, as it affects the compound's electronic properties and interaction with biological targets.

Properties

IUPAC Name

6-chloro-4-hydroxy-5-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c13-11-10(8(18)5-9(19)17-11)6-2-1-3-7(4-6)12(14,15)16/h1-5H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXLBWATOSGLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(NC(=O)C=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol
Reactant of Route 2
6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol
Reactant of Route 4
6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol
Reactant of Route 5
6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol
Reactant of Route 6
6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol

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